3-Fluoro-2-hydroxy-8-isopropylquinoline
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Overview
Description
3-Fluoro-2-hydroxy-8-isopropylquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxy-8-isopropylquinoline typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved through the reaction of a quinoline derivative with a fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of fluorinated quinolines often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediate compounds, purification, and final fluorination .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-8-isopropylquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline ketone, while reduction of the quinoline ring can produce a dihydroquinoline derivative .
Scientific Research Applications
3-Fluoro-2-hydroxy-8-isopropylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure enhances its interaction with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Fluorinated quinolines are investigated for their potential as antibacterial, antiviral, and anticancer agents.
Industry: The compound is used in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-8-isopropylquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methoxyquinoline
- 3-Fluoro-2-hydroxyquinoline
- 8-Isopropylquinoline
Uniqueness
3-Fluoro-2-hydroxy-8-isopropylquinoline is unique due to the presence of both a fluorine atom and an isopropyl group on the quinoline ring. This combination enhances its biological activity and stability compared to other similar compounds .
Properties
CAS No. |
550346-21-9 |
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Molecular Formula |
C12H12FNO |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
3-fluoro-8-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H12FNO/c1-7(2)9-5-3-4-8-6-10(13)12(15)14-11(8)9/h3-7H,1-2H3,(H,14,15) |
InChI Key |
UYUINUGGVVAESE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC(=O)C(=C2)F |
Origin of Product |
United States |
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